

# The Fading Ring Current: Exploring the Limits of Aromaticity in Large Annulenes

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concept of aromaticity, a cornerstone of organic chemistry, confers exceptional stability and unique reactivity to cyclic, planar molecules with a specific number of delocalized  $\pi$ -electrons. While Hückel's rule (4n+2  $\pi$ -electrons) provides a robust predictive framework for smaller annulenes, its applicability wanes as the ring size increases. This guide delves into the fascinating realm of large annulenes, exploring the factors that challenge and ultimately define the limits of aromaticity. We present a comprehensive overview of the theoretical and experimental approaches used to probe aromaticity in these extended  $\pi$ -systems, supported by quantitative data, detailed methodologies, and visual representations of key concepts.

### The Breakdown of Hückel's Rule in Large Annulenes

Hückel's rule is predicated on a molecule being cyclic, planar, and fully conjugated, with (4n+2)  $\pi$ -electrons.[1][2] For smaller annulenes like benzene ([3]annulene), these criteria are readily met, resulting in significant aromatic stabilization. However, as the annulene ring expands, several factors conspire to disrupt this ideal picture.

One of the primary challenges for large  $(4n+2)\pi$  annulenes is maintaining planarity.[4] In rings like[5]annulene and[6]annulene, steric hindrance between the inner hydrogen atoms forces the molecule to adopt a non-planar conformation, which disrupts the continuous overlap of porbitals and diminishes aromaticity.[4][7] While[8]annulene is large enough to accommodate the internal hydrogens in a nearly planar geometry and exhibits aromatic character, this trend does not hold indefinitely.[4][7][9]



For even larger annulenes, studies have shown a transition from aromatic or anti-aromatic character to non-aromaticity for systems with more than 30  $\pi$ -electrons.[3][10][11] This transition is not solely due to a decrease in aromatic stabilization energy (ASE) but is also attributed to the pseudo-Jahn-Teller effect, which becomes more pronounced as the HOMO-LUMO gap decreases with increasing ring size.[3][12]

### **Quantitative Assessment of Aromaticity**

The aromaticity of large annulenes is not a binary property but rather a continuous spectrum. Several quantitative indices are employed to assess the degree of aromaticity, with Nucleus-Independent Chemical Shift (NICS) and Bond Length Alternation (BLA) being among the most widely used.

### **Nucleus-Independent Chemical Shift (NICS)**

NICS is a magnetic criterion for aromaticity that involves calculating the magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom. A negative NICS value indicates the presence of a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of anti-aromaticity. Values close to zero suggest a non-aromatic system.



Annulene	Number of π-electrons	Aromaticity (Hückel's Rule)	NICS(0) (ppm)	NICS(1) (ppm)	Reference
[5]Annulene (non-planar)	10	Aromatic	-	-	[13]
[6]Annulene	14	Aromatic	-7.6	-14.1	[14]
[8]Annulene	18	Aromatic	-5.0	-12.9	[14]
[7]Annulene	22	Aromatic	-3.9	-11.0	[15]
[16]Annulene	26	Aromatic	-2.8	-9.3	[15]
Annulene	30	Aromatic	-2.0	-7.9	[15]
[11]Annulene	12	Antiaromatic	+18.1	+7.3	[17]
[18]Annulene	16	Antiaromatic	+16.0	+4.9	[6]
[19]Annulene	20	Antiaromatic	+13.5	+3.5	[5]
[20]Annulene	24	Antiaromatic	+11.1	+2.5	

Note: NICS values are highly dependent on the computational method and basis set used. The values presented here are for illustrative purposes and are generally calculated at the B3LYP/6-311+G\* level of theory or similar.\*

### **Bond Length Alternation (BLA)**

BLA is a structural criterion for aromaticity that measures the difference in length between adjacent carbon-carbon bonds in a conjugated ring. Aromatic systems exhibit a high degree of  $\pi$ -electron delocalization, leading to bond length equalization and, consequently, a low BLA value. In contrast, non-aromatic and anti-aromatic systems display more pronounced single and double bond character, resulting in a higher BLA.



Annulene	Number of π- electrons	Aromaticity (Hückel's Rule)	Bond Length Alternation (Å)	Reference
Benzene ([3]Annulene)	6	Aromatic	0.000	-
[6]Annulene	14	Aromatic	0.06 - 0.10	[9]
[8]Annulene	18	Aromatic	~0.08	[9]
Annulene (localized)	30	Aromatic	High	[12][21]
Cyclobutadiene ([2]Annulene)	4	Antiaromatic	High	-
[18]Annulene	16	Antiaromatic	~0.12	[9]

### **Experimental and Computational Methodologies**

The study of large annulenes relies on a synergistic interplay between experimental synthesis and characterization, and computational modeling.

### **Experimental Protocols**

Synthesis: The synthesis of large annulenes is a significant challenge due to their inherent reactivity and potential for isomerization.[6] A common strategy involves the oxidative coupling of terminal dignes to form a macrocyclic polyyne, followed by a base-catalyzed rearrangement to the desired annulene.

- Example: Synthesis of[8]Annulene (Sondheimer Approach)
  - Glaser Coupling: 1,5-Hexadiyne is oxidatively coupled using copper(II) acetate in pyridine to yield a mixture of cyclic trimers, tetramers, and pentamers.
  - Isolation: The cyclic trimer, 1,7,13-cyclooctadecatriyne, is isolated from the reaction mixture by chromatography.
  - Isomerization: The isolated trimer is treated with a strong base, such as potassium tertbutoxide in tert-butanol, to induce a prototropic rearrangement of the triple bonds to form



the fully conjugated[8]annulene.

Purification: The final product is purified by crystallization.

#### Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for probing aromaticity. In aromatic annulenes, the outer protons are deshielded and appear at a high chemical shift (downfield), while the inner protons are shielded by the ring current and appear at a very low, often negative, chemical shift (upfield).[6] For example, in[8]annulene, the outer protons resonate at ~9.3 ppm, while the inner protons are found at ~-3.0 ppm.[5]
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the planarity and bond lengths of annulenes in the solid state, allowing for the direct measurement of BLA.

### **Computational Protocols**

Geometry Optimization and Aromaticity Indices:

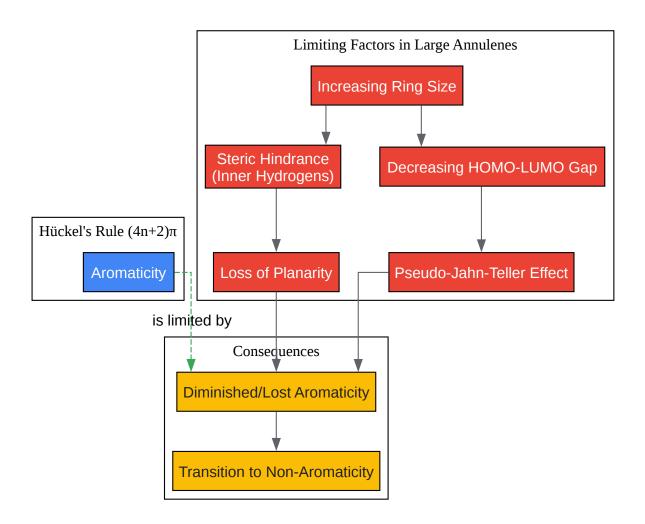
- Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP and M06-2X, are widely used to optimize the geometries of large annulenes and to calculate their electronic properties.[10]
- NICS Calculations:
  - The geometry of the annulene is optimized at a chosen level of theory (e.g., B3LYP/6-311+G\*\*).
  - A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1 Å for NICS(1)).
  - A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed at the same level of theory to compute the isotropic magnetic shielding of the ghost atom.
  - The NICS value is obtained by taking the negative of the calculated magnetic shielding.



• BLA Calculation: BLA is calculated from the optimized geometry as the average difference between the lengths of adjacent C-C bonds around the ring.

### **Visualizing the Limits of Aromaticity**

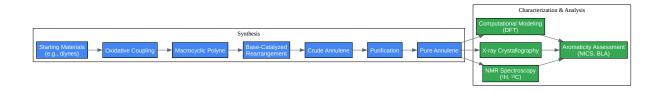
The interplay of factors governing aromaticity in large annulenes can be visualized through logical diagrams.



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Caption: Factors limiting aromaticity in large annulenes.





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